![molecular formula C17H34OSi2 B14302307 tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane CAS No. 122700-27-0](/img/structure/B14302307.png)
tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane is a complex organosilicon compound. It is characterized by the presence of both tert-butyl and trimethylsilyl groups, making it a versatile reagent in organic synthesis. This compound is often used in the protection of hydroxyl groups and in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alkyne or enyne compound. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an anhydrous solvent like methylene chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organosilicon chemistry and the use of standard protective group strategies apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce silanes.
Scientific Research Applications
tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane involves its ability to act as a protecting group for hydroxyl groups. The tert-butyl and trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the enyne moiety.
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Another organosilicon compound with protective group applications.
Uniqueness
This compound is unique due to its combination of tert-butyl and trimethylsilyl groups along with an enyne moiety. This structure provides both steric protection and reactivity, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
122700-27-0 |
|---|---|
Molecular Formula |
C17H34OSi2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-trimethylsilyloct-7-en-1-yn-3-yloxy)silane |
InChI |
InChI=1S/C17H34OSi2/c1-10-11-12-13-16(14-15-19(5,6)7)18-20(8,9)17(2,3)4/h10,16H,1,11-13H2,2-9H3 |
InChI Key |
NZBSKROFBVEDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCC=C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


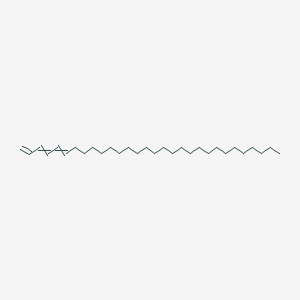
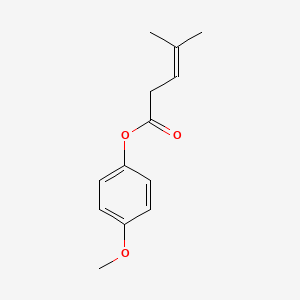
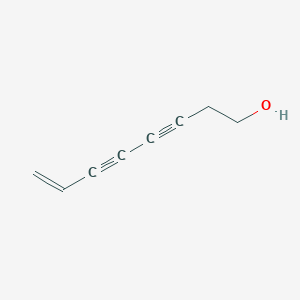
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
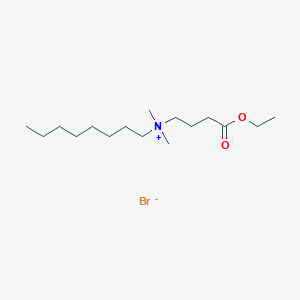
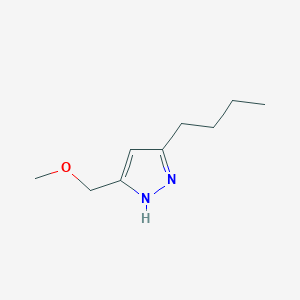

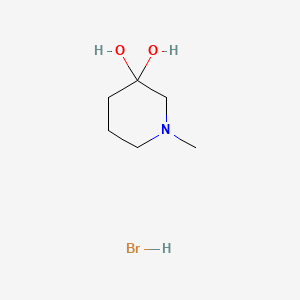

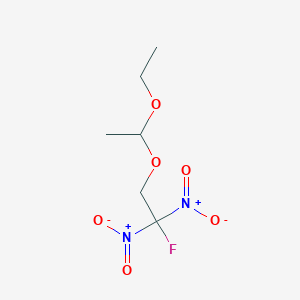
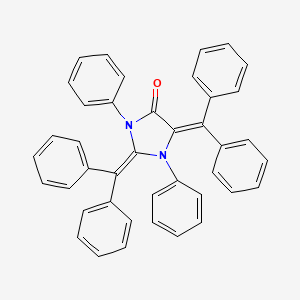
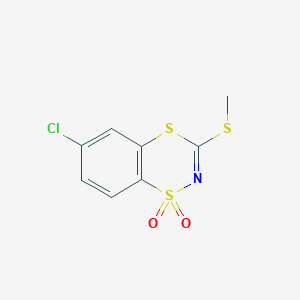
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
